molecular formula C23H33N3O2 B11562113 Urea, 1-(4-decyloxyphenyl)-3-(pyridin-3-yl)methyl-

Urea, 1-(4-decyloxyphenyl)-3-(pyridin-3-yl)methyl-

Cat. No.: B11562113
M. Wt: 383.5 g/mol
InChI Key: FVAPFRGHMQODDO-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea is an organic compound with the molecular formula C22H31N3O2 It is a urea derivative that features a decyloxyphenyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea typically involves the reaction of 4-(decyloxy)aniline with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antiproliferative activity against cancer cell lines. It may serve as a lead compound for the development of new anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as liquid crystals or organic semiconductors.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-[4-(decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Decyloxy)phenyl]-3-(2-pyridinyl)urea: A similar compound with a pyridinyl group at a different position.

    N-[4-(Decyloxy)phenyl]-N’-(2-pyridinyl)urea: Another urea derivative with a similar structure.

Uniqueness

1-[4-(Decyloxy)phenyl]-3-[(pyridin-3-yl)methyl]urea is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its combination of a decyloxyphenyl group and a pyridinylmethyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C23H33N3O2/c1-2-3-4-5-6-7-8-9-17-28-22-14-12-21(13-15-22)26-23(27)25-19-20-11-10-16-24-18-20/h10-16,18H,2-9,17,19H2,1H3,(H2,25,26,27)

InChI Key

FVAPFRGHMQODDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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